An In-depth Technical Guide to 2-Bromobenzo[d]thiazole-5-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-Bromobenzo[d]thiazole-5-carboxylic acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2-Bromobenzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a comprehensive overview of its chemical structure, predicted properties, and potential synthetic pathways. The benzothiazole core is a well-recognized privileged scaffold in drug discovery, and this guide aims to equip researchers with the foundational knowledge to explore the potential of this particular derivative.
Molecular Structure and Chemical Identity
2-Bromobenzo[d]thiazole-5-carboxylic acid is a bicyclic heteroaromatic compound. Its structure features a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position of the thiazole ring and a carboxylic acid group at the 5-position of the benzothiazole framework.
Key Identifiers:
| Property | Value |
| IUPAC Name | 2-Bromobenzo[d]thiazole-5-carboxylic acid |
| CAS Number | 933750-20-0[1] |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(S2)Br |
The strategic placement of the bromo and carboxylic acid functionalities offers multiple avenues for synthetic elaboration, making it a potentially valuable building block for the creation of diverse chemical libraries. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar benzothiazole carboxylic acids. |
| Melting Point | >200 °C | The presence of the carboxylic acid group and the rigid bicyclic system suggests a relatively high melting point due to strong intermolecular interactions. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The carboxylic acid moiety imparts some polarity, but the larger hydrophobic benzothiazole core limits aqueous solubility. |
| pKa | ~3-4 | The electron-withdrawing nature of the benzothiazole ring system is expected to make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 2-Bromobenzo[d]thiazole-5-carboxylic acid, based on the analysis of related compounds and general principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the thiazole ring, the bromine atom, and the carboxylic acid group.
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δ ~12-13 ppm (s, 1H): Carboxylic acid proton (broad singlet).
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δ ~8.0-8.5 ppm (m, 3H): Aromatic protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the benzothiazole ring system and the carboxylic acid.
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δ ~165-170 ppm: Carboxylic acid carbonyl carbon.
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δ ~120-155 ppm: Aromatic and heterocyclic carbons. The carbon bearing the bromine atom (C2) will likely be in the downfield region of this range.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2500-3300 | O-H | Broad band characteristic of a carboxylic acid O-H stretch. |
| ~1700 | C=O | Strong absorption from the carboxylic acid carbonyl stretch. |
| ~1600, ~1475 | C=C | Aromatic ring stretching vibrations. |
| ~1200-1300 | C-O | Stretching vibration of the carboxylic acid C-O bond. |
| ~1000-1100 | C-S | Thiazole ring C-S stretching. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 257 and a prominent M+2 peak at m/z 259 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of COOH (m/z 45) and Br (m/z 79/81).
Proposed Synthetic Strategies
While a specific, validated synthesis for 2-Bromobenzo[d]thiazole-5-carboxylic acid is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for benzothiazole formation. A common and effective method is the condensation of a 2-aminothiophenol derivative with a suitable carboxylic acid or its derivative.
A potential retrosynthetic analysis is outlined below:
Figure 1: Retrosynthetic analysis of 2-Bromobenzo[d]thiazole-5-carboxylic acid.
A forward synthesis could involve the following steps:
Figure 2: Proposed synthetic workflow for 2-Bromobenzo[d]thiazole-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Amino-4-mercaptobenzoic acid
This intermediate can be prepared from 4-mercaptobenzoic acid via a nitration reaction followed by reduction of the nitro group.
Step 2: Synthesis of 2-Bromobenzo[d]thiazole-5-carboxylic acid
A plausible method for the final cyclization and bromination is a Sandmeyer-type reaction.
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Diazotization: Dissolve 3-amino-4-mercaptobenzoic acid in an appropriate acidic medium (e.g., aqueous HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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Bromination: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the copper(I) bromide solution slowly. The reaction mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of the product.
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Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a bromine atom and a carboxylic acid group in 2-Bromobenzo[d]thiazole-5-carboxylic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
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Oncology: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases and tubulin polymerization.
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Infectious Diseases: The benzothiazole nucleus is found in numerous compounds with antibacterial, antifungal, and antiviral properties.
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Neurodegenerative Diseases: Some benzothiazole-containing molecules have shown promise as agents for the treatment of diseases like Alzheimer's and Parkinson's.
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Inflammation and Pain: The structural features of benzothiazoles have been exploited to develop novel anti-inflammatory and analgesic agents.
The reactivity of the bromine atom allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of structure-activity relationships. The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
2-Bromobenzo[d]thiazole-5-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by outlining its chemical structure, predicting its physicochemical and spectroscopic properties, and proposing a viable synthetic strategy. The versatility of the benzothiazole scaffold, combined with the synthetic handles offered by the bromo and carboxylic acid functionalities, makes this compound a valuable target for further investigation in the field of drug discovery.
